Cas no 2411299-61-9 (N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide)
N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide
- N-{[1-(4-methylphenyl)pyrrolidin-2-yl]methyl}prop-2-enamide
- Z3773879505
- N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide
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- Inchi: 1S/C15H20N2O/c1-3-15(18)16-11-14-5-4-10-17(14)13-8-6-12(2)7-9-13/h3,6-9,14H,1,4-5,10-11H2,2H3,(H,16,18)
- InChI Key: RYJRARUQWBXELA-UHFFFAOYSA-N
- SMILES: O=C(C=C)NCC1CCCN1C1C=CC(C)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 295
- XLogP3: 2.9
- Topological Polar Surface Area: 32.299
N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26580717-1.0g |
N-{[1-(4-methylphenyl)pyrrolidin-2-yl]methyl}prop-2-enamide |
2411299-61-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26580717-1g |
N-{[1-(4-methylphenyl)pyrrolidin-2-yl]methyl}prop-2-enamide |
2411299-61-9 | 90% | 1g |
$0.0 | 2023-09-13 |
N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide
Professional Introduction to N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide (CAS No: 2411299-61-9)
N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide, identified by its CAS number 2411299-61-9, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in pharmaceutical development and drug discovery. The presence of a pyrrolidine ring fused with a phenyl group, along with an amide functional group, suggests a high degree of versatility in terms of chemical reactivity and biological activity.
The structural motif of N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide is particularly noteworthy for its ability to interact with biological targets in a manner that could be exploited for therapeutic purposes. The pyrrolidine ring is a common scaffold in many bioactive molecules, known for its ability to mimic the conformational flexibility of natural amino acids. This feature makes it an attractive component in the design of drugs targeting enzymes and receptors. The phenyl ring, substituted with a methyl group at the 4-position, introduces additional hydrophobicity and electronic properties that can influence the molecule's binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide has emerged as a promising candidate in this context. Its unique structural features have been investigated for their potential role in modulating various biological pathways. For instance, studies have explored its interactions with enzymes involved in inflammation and pain signaling, suggesting that it may have therapeutic applications in conditions such as arthritis and neuropathic pain.
The compound's amide group is particularly significant, as amides are well-documented for their role in drug design due to their stability and ability to form hydrogen bonds. These properties are crucial for ensuring that the molecule can maintain its structural integrity within the complex environment of biological systems. Additionally, the prop-2-enamide moiety introduces a double bond that can be further functionalized, allowing for the synthesis of derivatives with tailored properties.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide with target proteins with greater accuracy. These computational studies have provided valuable insights into how the molecule might interact with biological targets at the molecular level. For example, molecular dynamics simulations have shown that the pyrrolidine ring can adopt multiple conformations, which could be exploited to enhance binding affinity and selectivity.
In vitro studies have begun to unravel the pharmacological profile of N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide. Initial experiments have demonstrated that the compound exhibits moderate activity against certain enzymes associated with inflammatory pathways. This activity has been linked to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of inflammation and pain.
The synthesis of N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide has also been optimized to ensure high yield and purity. Multi-step synthetic routes have been developed, leveraging modern techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation. These methods not only improve efficiency but also allow for greater control over stereochemistry, which is critical for achieving desired biological activity.
The potential therapeutic applications of N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide extend beyond inflammation and pain management. Preliminary data suggest that it may also interact with other biological targets, such as neurotransmitter receptors and ion channels. These interactions could make it a valuable candidate for treating conditions related to neurological disorders. Further research is needed to fully elucidate these potential applications and to determine whether this compound can progress into clinical development.
The growing interest in N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide reflects broader trends in drug discovery toward identifying molecules with novel mechanisms of action. As our understanding of biological systems continues to evolve, compounds like this one hold promise for addressing unmet medical needs. The combination of computational modeling, synthetic chemistry advancements, and rigorous pharmacological testing provides a robust framework for exploring its full potential.
In conclusion, N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide (CAS No: 2411299-61-9) is a compound with significant potential in pharmaceutical research. Its unique structural features and promising pharmacological profile make it an attractive candidate for further investigation. As research continues to uncover new applications and refine synthetic methodologies, this molecule is poised to play a crucial role in the development of next-generation therapeutics.
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